![molecular formula C14H13BF9N3O B3103030 (S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate CAS No. 1431323-18-0](/img/structure/B3103030.png)
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Overview
Description
The compound “(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate” is a complex organic molecule. It is related to a class of compounds known as triazolooxazines . These compounds are often used as ligands in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the triazolooxazine ring, along with the isopropyl and perfluorophenyl groups, contribute to its unique chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds in the triazolooxazine family are known to participate in a variety of chemical reactions . They can act as ligands, forming complexes with various metal ions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C26H26BF4N3O and it has a molecular weight of 483.31 .Scientific Research Applications
Bridgehead Nitrogen Heterocycles Synthesis
- Synthesis of Derivatives: Research has focused on synthesizing derivatives of bridgehead nitrogen heterocycles, such as [1,2,4]triazolo[1,5-a]pyridin-1-ium and pyrido[2,1-f][1,2,4]triazin-9-ium derivatives, from pyrylium salts and amidrazones (Molina et al., 1983).
Fluorinated Derivatives Synthesis
- Creation of Fluorinated Poly-Substituted Triazolo Derivatives: The synthesis of fluorinated poly-substituted triazolo derivatives has been achieved using 3-amino-5-trifluoromethyl-1,2,4-triazole, acrylonitrile derivatives, and 1,3-dicarbonyl compounds (Zohdi, 1997).
Structural Analysis
- Investigation of Molecular Structure: Studies have been conducted on the molecular structure of triazolothiadiazin compounds, such as the 4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone, revealing intricate hydrogen bonding and crystal structure details (Goh et al., 2010).
Antimicrobial Activities
- Assessment of Antimicrobial Properties: Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Polycyclic Heterocycles Synthesis
- Development of Polycyclic Derivatives: Acid-catalyzed condensation between 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones has been used for the synthesis of polycyclic derivatives of triazolopyrimidine (Pyatakov et al., 2015).
Microwave-Assisted Synthesis
- Facilitating Synthesis with Microwave Irradiation: Microwave-assisted synthesis techniques have been employed to create fused heterocycles incorporating the trifluoromethyl moiety (Shaaban, 2008).
Future Directions
properties
IUPAC Name |
(5S)-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F5N3O.BF4/c1-6(2)7-3-23-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKEDUAINFAJX-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)[C@H]1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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